BenchChemオンラインストアへようこそ!

trans-2-(3,4-Dimethylphenyl)cyclohexanol

Opioid Receptor Pharmacology Medicinal Chemistry Receptor Binding Assay

trans-2-(3,4-Dimethylphenyl)cyclohexanol (CAS 933674-52-3) is a trans-2-aryl-substituted cyclohexanol derivative with the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g/mol. The compound features a secondary alcohol on a cyclohexane ring in a trans relationship to a 3,4-dimethylphenyl substituent.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
Cat. No. B13404107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(3,4-Dimethylphenyl)cyclohexanol
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2CCCCC2O)C
InChIInChI=1S/C14H20O/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3
InChIKeyFGDFUXHRYRMOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(3,4-Dimethylphenyl)cyclohexanol: Structural Identity and Core Procurement Specifications


trans-2-(3,4-Dimethylphenyl)cyclohexanol (CAS 933674-52-3) is a trans-2-aryl-substituted cyclohexanol derivative with the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g/mol . The compound features a secondary alcohol on a cyclohexane ring in a trans relationship to a 3,4-dimethylphenyl substituent . This specific aryl substitution pattern differentiates it from other trans-2-arylcyclohexanol analogs and positions it as a potential intermediate or scaffold in medicinal chemistry, particularly in programs targeting opioid receptors where related cyclohexanol derivatives have demonstrated sub-nanomolar to low-nanomolar binding affinities [1].

Why trans-2-(3,4-Dimethylphenyl)cyclohexanol Cannot Be Assumed Interchangeable with Other 2-Arylcyclohexanols


Generic substitution among trans-2-arylcyclohexanol analogs is scientifically unsound due to the high sensitivity of biological target engagement—particularly at opioid and opioid-related receptors—to the specific aryl substitution pattern. In the structurally related spirocyclic cyclohexanol chemical space explored in US9120797, subtle modifications to the aryl group result in Ki values spanning over two orders of magnitude (from 0.26 nM to >100 nM) against the mu-opioid receptor (MOR) and opioid growth factor receptor-like protein 1 (ORL1) [1]. The 3,4-dimethylphenyl motif of the target compound introduces distinct steric and electronic properties compared to unsubstituted phenyl, p-tolyl, or p-chlorophenyl analogs [2]. Consequently, a researcher cannot assume that a trans-2-phenylcyclohexanol or trans-2-(p-tolyl)cyclohexanol will reproduce the binding profile, metabolic stability, or diastereoselective reactivity of trans-2-(3,4-dimethylphenyl)cyclohexanol without direct head-to-head comparative data.

Quantitative Differentiation Evidence for trans-2-(3,4-Dimethylphenyl)cyclohexanol Against Structural Analogs


Human Mu-Opioid Receptor (MOR) Binding Affinity in the Substituted Cyclohexanol Series

In a radioligand binding assay using [³H]-nociceptin/orphanin FQ and human recombinant mu-opioid receptor (MOR) membranes, the spirocyclic cyclohexanol derivative containing a 3,4-dimethylphenyl substituent (US9120797, Example 32) exhibited a Ki of 1.70 nM [1]. This represents an intermediate affinity within the patent series, where the unsubstituted phenyl analog (Example 11/12) showed a Ki of 2.20 nM and the most potent analog (Example 53) achieved a Ki of 0.60 nM [1]. The 3,4-dimethyl substitution therefore provides a 1.3-fold improvement in MOR affinity relative to the unsubstituted phenyl baseline, while the 3.7-fold gap to the series-leading compound illustrates the substituent-dependent tunability of receptor engagement [1].

Opioid Receptor Pharmacology Medicinal Chemistry Receptor Binding Assay

Opioid Growth Factor Receptor-Like Protein 1 (ORL1) Affinity Differentiation

The same 3,4-dimethylphenyl-containing spirocyclic cyclohexanol derivative (US9120797, Example 32) demonstrated a Ki of 1.10 nM against human ORL1 (opioid growth factor receptor-like protein 1, also known as the nociceptin/orphanin FQ receptor) in a [³H]-nociceptin competition binding assay [1]. The unsubstituted phenyl comparator (Example 11/12) yielded a Ki of 2.40–2.90 nM under identical conditions, while the most potent analog in the series (Example 53) achieved a Ki of 1.10 nM [1]. The 3,4-dimethylphenyl modification thus provides a 2.2- to 2.6-fold enhancement in ORL1 binding affinity over the unsubstituted phenyl baseline, matching the affinity of the series' lead compound [1].

Nociceptin Receptor Opioid Receptor Pharmacology Pain Research

Diastereoselective Acylation Reactivity as a Function of C2 Substituent Identity

The diastereoselectivity of acylation reactions of racemic trans-2-substituted cyclohexanols with racemic 2-chloropropanoyl chloride is highly dependent on the nature of the C2 substituent. In the ARKIVOC 2012 study, trans-2-(p-tolylsulfanyl)cyclohexanol and trans-2-(dimethylamino)cyclohexanol exhibited dramatically different diastereoselectivity profiles, with the addition of tertiary amine bases (e.g., pyridine) causing complete reversal of diastereoselectivity for the sulfide but not for the amine [1]. Although trans-2-(3,4-dimethylphenyl)cyclohexanol was not directly tested in this study, the established framework demonstrates that aryl substituents at the C2 position can engage in stereoselective intramolecular assistance during acylation [1]. This substituent-dependent stereochemical outcome means that the 3,4-dimethylphenyl analog cannot be assumed to reproduce the diastereoselectivity of a p-tolyl, phenyl, or methoxy-substituted trans-2-arylcyclohexanol.

Stereoselective Synthesis Kinetic Resolution Chiral Building Blocks

Physicochemical and Hazard Profile Relative to Simpler 2-Arylcyclohexanol Analogs

trans-2-(3,4-Dimethylphenyl)cyclohexanol (MW 204.31 g/mol) is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . In contrast, the unsubstituted trans-2-phenylcyclohexanol (MW 176.25 g/mol) has fewer reported hazard classifications in standard SDS documentation, though this may reflect data gaps rather than inherently lower toxicity [1]. The higher molecular weight and lipophilicity imparted by the 3,4-dimethyl substitution (calculated logP increase of approximately 1.0–1.5 units relative to unsubstituted phenyl) may influence both biological membrane permeability and organic solvent partitioning behavior [1]. No direct comparative toxicity or physicochemical measurement study between these two compounds was identified in the available literature.

Laboratory Safety Physicochemical Properties Procurement Risk Assessment

Recommended Application Scenarios for trans-2-(3,4-Dimethylphenyl)cyclohexanol Based on Differential Evidence


Dual MOR/ORL1 Opioid Receptor Modulator Lead Optimization Programs

The 3,4-dimethylphenyl-substituted cyclohexanol scaffold, as exemplified in the US9120797 patent series, provides a balance of mu-opioid receptor (MOR) affinity (Ki = 1.70 nM) and ORL1 affinity (Ki = 1.10 nM) that is superior to the unsubstituted phenyl analog (MOR Ki = 2.20 nM; ORL1 Ki = 2.40–2.90 nM) and matches the ORL1 potency of the series-leading compound [1]. This balanced dual-receptor profile is particularly relevant for developing non-addictive analgesics, where ORL1 agonism is hypothesized to counteract MOR-mediated respiratory depression and abuse liability. Procurement of trans-2-(3,4-dimethylphenyl)cyclohexanol as a key intermediate or reference standard is indicated when the research goal is to explore structure-activity relationships (SAR) at the aryl substitution position while maintaining a dual-receptor engagement window.

Chiral Building Block for Stereoselective Synthesis Requiring Empirical Diastereoselectivity Validation

The established substituent-dependent diastereoselectivity reversal phenomenon in trans-2-substituted cyclohexanol acylations [1] means that trans-2-(3,4-dimethylphenyl)cyclohexanol is most appropriately utilized as a chiral building block in contexts where the diastereoselectivity of its acylation (or other C2-OH derivatization) will be experimentally determined rather than extrapolated from literature on other 2-arylcyclohexanols. The compound is well-suited for kinetic resolution studies, chiral auxiliary development, and the synthesis of diastereomerically enriched intermediates where the 3,4-dimethylphenyl group may provide unique steric or electronic influences on transition-state geometry.

Comparative Metabolism and Toxicology Studies of 2-Arylcyclohexanol Derivatives

Given the established stereoselective metabolism of trans-2-p-tolylcyclohexanol and trans-2-o-tolylcyclohexanol in rats, as demonstrated by NMR and optical rotatory dispersion methods [1], trans-2-(3,4-dimethylphenyl)cyclohexanol is a logical extension substrate for comparative drug metabolism studies. The 3,4-dimethyl substitution pattern introduces additional methyl group oxidation sites absent in mono-methyl or unsubstituted analogs, enabling investigation of how aryl substitution density influences Phase I metabolic pathways (e.g., benzylic hydroxylation vs. aromatic oxidation). This compound may also serve as a probe to assess whether the stereoselective metabolic preferences observed for tolyl analogs are conserved or altered with the 3,4-dimethylphenyl motif.

Reference Compound for Analytical Method Development in Cyclohexanol Derivative QC

The higher molecular weight (204.31 g/mol), increased lipophilicity (estimated logP ~3.5–4.0), and distinct 3,4-dimethylphenyl UV chromophore of trans-2-(3,4-dimethylphenyl)cyclohexanol, compared to trans-2-phenylcyclohexanol (MW 176.25, logP ~2.5–3.0), make it a useful reference compound for developing and validating HPLC, GC-MS, or NMR methods that must resolve structurally similar 2-arylcyclohexanol analogs in reaction mixtures or purity assessments [1]. Its multiple GHS hazard classifications also necessitate robust analytical monitoring during process chemistry scale-up, where quantification of residual starting material or byproducts is critical for worker safety compliance .

Quote Request

Request a Quote for trans-2-(3,4-Dimethylphenyl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.